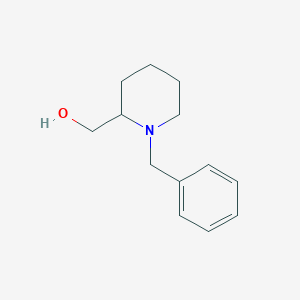

(1-Benzylpiperidin-2-yl)methanol

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of organic chemistry. ijnrd.orgnih.gov Its prevalence in numerous natural alkaloids and its integral role as a pharmacophore in medicinal chemistry underscore its importance. taylorfrancis.comusm.edu The development of efficient and cost-effective methods for synthesizing substituted piperidines is a critical endeavor in modern organic chemistry, as these derivatives are integral to the creation of a wide array of pharmaceuticals. nih.govajchem-a.com The versatility of the piperidine ring allows for the creation of diverse chemical entities with varied properties and applications, making it a valuable scaffold for organic synthesis. ijnrd.org

The synthesis of functionalized piperidine derivatives is an active area of research, with multicomponent reactions (MCRs) being a particularly highlighted strategy for their construction. taylorfrancis.com These methods, along with others such as the cyclization of alkenes and the hydrogenation of pyridinium (B92312) salts, provide chemists with a robust toolbox for accessing a wide range of piperidine-containing molecules. nih.govmdpi.com

Overview of N-Benzylated Piperidine Derivatives as Core Structures

The introduction of a benzyl (B1604629) group onto the nitrogen atom of the piperidine ring, creating an N-benzylated piperidine derivative, is a common and impactful strategy in medicinal chemistry and drug discovery. researchgate.net This structural modification offers several advantages. The N-benzyl group can enhance the solubility of the molecule and facilitate crucial cation-π and π-π interactions with biological targets. researchgate.net Its structural flexibility and three-dimensional nature make the N-benzyl piperidine motif a versatile tool for fine-tuning the efficacy and physicochemical properties of drug candidates. researchgate.net

Numerous approved drugs and clinical candidates feature the N-benzyl piperidine structure, highlighting its significance. researchgate.net Research has demonstrated that this moiety can be a key component in developing potent inhibitors for various enzymes, including those implicated in Alzheimer's disease. nih.govnih.gov For instance, novel N-benzyl piperidine derivatives have been designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov

Research Trajectories for (1-Benzylpiperidin-2-yl)methanol (B1271878)

This compound, with its specific substitution pattern, represents a valuable chiral building block for more complex molecular architectures. Its synthesis and the exploration of its applications are key areas of ongoing research. The presence of both the N-benzyl group and a primary alcohol at the 2-position of the piperidine ring allows for a variety of subsequent chemical transformations.

Current research involving this compound and its analogs often focuses on their potential as ligands in asymmetric catalysis and as key intermediates in the synthesis of biologically active molecules. For example, studies have explored the synthesis of chiral N-benzyl-α,α-diaryl-2-piperidinemethanols, indicating an interest in this structural class for creating enantiopure compounds. The catalytic hydrogenation of related structures is also a subject of investigation, aiming to optimize reaction conditions for producing specific stereoisomers. researchgate.netacs.org The development of synthetic routes to compounds like (S)-(1-benzylpiperidin-2-yl)diphenylmethanol further illustrates the focus on creating stereochemically defined molecules for various applications.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (1-benzyl-2-piperidinyl)methanol |

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.3 g/mol |

| Physical Form | Liquid |

| Storage Temperature | 2-8°C, protect from light |

| Purity | 98% |

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylpiperidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPWHJVKPZIZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85387-43-5 | |

| Record name | (1-benzylpiperidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzylpiperidin 2 Yl Methanol and Analogues

Direct Synthetic Routes to (1-Benzylpiperidin-2-yl)methanol (B1271878)

Direct methods for the synthesis of the racemic this compound scaffold often prioritize efficiency and high yields through straightforward chemical transformations.

Reduction-Based Approaches, including Lithium Aluminum Hydride Reductions

Reduction of amide and carbonyl functionalities is a fundamental and widely used strategy for the synthesis of piperidine-based methanols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides and esters to their corresponding alcohols, providing a direct route to the target compound from suitable precursors. organicchemistrytutor.com

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon of a precursor like N-benzylpicolinamide or a related ester. organicchemistrytutor.com This forms a tetrahedral intermediate which then collapses, and after a second hydride attack on the resulting aldehyde or iminium intermediate and an aqueous workup, the primary alcohol is formed. organicchemistrytutor.com

Several research efforts have utilized this approach for synthesizing related piperidine (B6355638) structures. For instance, (1-benzylpiperidin-4-yl)methanamine (B1270732) derivatives have been successfully synthesized by treating the corresponding 1-benzylpiperidine-4-carboxamides with LiAlH₄ in dry tetrahydrofuran (B95107) (THF). nih.gov Similarly, the reduction of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone with LiAlH₄ yields the corresponding 2-(piperidin-4-ylmethyl) derivative, demonstrating the effective reduction of a carbonyl group attached to the piperidine ring. mdpi.com A key related transformation is the cleavage of a picolinamide (B142947) directing group using LiAlH₄, which can be a step in the synthesis of complex heterocyclic structures. chim.it

| Precursor Type | Reducing Agent | Product Type | Reference |

| N-Substituted Piperidine Carboxamide | LiAlH₄ | N-Substituted Piperidinyl Methanamine | nih.gov |

| N-Substituted Piperidinyl Methanone | LiAlH₄ | N-Substituted Piperidinyl Methylene | mdpi.com |

| Picolinamide | LiAlH₄ | Directing Group Cleavage | chim.it |

Transfer Hydrogenation of N-Heteroaromatic Compounds

Transfer hydrogenation offers a convenient and often milder alternative to using high-pressure H₂ gas or complex metal hydrides for reduction. rsc.org This method involves the transfer of hydrogen from a donor molecule (e.g., cyclohexene, formic acid) to the substrate, catalyzed by a transition metal, typically palladium or ruthenium. rsc.orgnih.gov

This technique is particularly effective for the reduction of N-heteroaromatic rings, such as the pyridine (B92270) ring in N-benzylpicolinamide, to the corresponding piperidine. Asymmetric transfer hydrogenation, using chiral catalysts, can also be employed to achieve enantioselectivity in the reduction of quinolines and other N-heterocycles. psu.edu For example, complexes like [Ru(arene)Cl₂]₂ are known catalysts for asymmetric transfer hydrogenation reactions. ntu.edu.sg The reduction can proceed in stages, first reducing the pyridine ring to a tetrahydropyridine (B1245486) or piperidine, followed by or concurrent with the reduction of the amide to the alcohol. mdpi.com

Multi-Component Reactions (e.g., Ugi Four-Component Reaction)

Multi-component reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), provide a powerful and efficient pathway for generating molecular diversity and constructing complex scaffolds like piperidines in a single step. researchgate.net The classic Ugi reaction involves the condensation of a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-aminoacyl amide derivative. organic-chemistry.org

This strategy can be adapted for piperidine synthesis. For example, by using a bifunctional starting material that contains both an amine and a carboxylic acid, an intramolecular Ugi reaction can lead to the formation of a piperidinone ring, which can subsequently be reduced to the desired this compound. Alternatively, the Ugi reaction can be used to assemble a linear precursor which is then subjected to a separate cyclization and reduction sequence. The versatility of the Ugi reaction allows for the rapid generation of libraries of substituted piperidines for various applications. researchgate.net A "split-Ugi" methodology has also been developed for use with bis-secondary diamines, further expanding the utility of this reaction in heterocycle synthesis. nih.gov

Enantioselective and Diastereoselective Synthesis

Achieving stereocontrol is crucial for the synthesis of chiral molecules like this compound, as different enantiomers can exhibit vastly different biological activities. The two primary strategies for this are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Strategies, including Oxazolidinones

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is cleaved and can often be recovered. numberanalytics.com Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly for stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net

| Auxiliary Type | Key Reaction | Stereoselectivity | Application | Reference |

| Evans' Oxazolidinone | Aldol Reaction | High Diastereoselectivity | Synthesis of Chiral Piperidones | wikipedia.orgntu.edu.sg |

| Evans' Oxazolidinone | Alkylation | High Diastereoselectivity | Setting Stereocenters | wikipedia.orgresearchgate.net |

| Camphor-derived | Diels-Alder | High Diastereoselectivity | Synthesis of Chiral Alcohols | researchgate.net |

| (S)-(phenylthiomethyl)benzyl | Glycosylation | High Stereoselectivity | Oligosaccharide Synthesis | nih.gov |

Asymmetric Catalysis Approaches

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. frontiersin.org Transition metal catalysts (e.g., based on rhodium, ruthenium, iridium, or nickel) complexed with chiral ligands are commonly employed for asymmetric hydrogenations of prochiral olefins, imines, and ketones. mdpi.comacs.org

A notable example is the concise synthesis of chiral (S)-(1-benzylpiperidin-2-yl)diphenylmethanol, an analogue of the target compound. thieme-connect.com This synthesis was achieved in 74% yield and with 96% enantiomeric excess (ee) through a sequence involving a Shi asymmetric epoxidation of a precursor olefin. The enantiomeric excess could be further enhanced to >99% via recrystallization. thieme-connect.com Asymmetric hydrogenation of pyridine derivatives using chiral rhodium(I) or ruthenium(II) complexes is another powerful method for accessing enantiomerically enriched piperidines directly from readily available heteroaromatics. mdpi.com These catalytic systems can achieve high levels of enantioselectivity in the reduction of the C=N bond within the heterocyclic ring. acs.org

| Catalytic Method | Catalyst/Ligand | Substrate Type | Product | Stereoselectivity | Reference |

| Asymmetric Epoxidation | Shi Catalyst | Olefin | Epoxide Precursor | 96% ee | thieme-connect.com |

| Asymmetric Hydrogenation | Rh(I)/Chiral Bisphosphorus | Unsaturated Piperidinone | Chiral Piperidine | High ee | mdpi.com |

| Asymmetric Hydrogenation | Ru(II) Complex | Pyridine Derivative | Chiral Piperidine | High ee | mdpi.com |

| Asymmetric Hydrogenation | Ir-MaxPHOX | N-alkyl imines | Chiral Amine | up to 94% ee | acs.org |

Diastereoselective Aldol Reactions

Diastereoselective aldol reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds with stereochemical control. In the context of piperidine synthesis, these reactions are instrumental in establishing key stereocenters that dictate the final conformation of the ring. An efficient approach involves the proline-mediated direct cross-aldol condensation of two different aldehyde intermediates, which can be used to construct complex acyclic precursors for subsequent cyclization. researchgate.net

One notable strategy involves the asymmetric synthesis of N-benzyl-5-methylhydroxy-piperidone, a key intermediate. This process utilizes a diastereoselective aldol reaction of (S)-methyl 5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentanoate with 1,3,5-trioxane, employing (S)-4-benzyloxazolidinone as a chiral auxiliary. ntu.edu.sg The resulting aldol adduct, after a sequence of hydrolysis, amidation, removal of the chiral auxiliary, and intramolecular cyclization, yields the desired enantiopure piperidone. ntu.edu.sg Such methods, which generate racemic or enantiomerically enriched mixtures, are powerful because they create β-hydroxy carbonyl compounds that are versatile precursors to the piperidine core. ijnrd.orgmsu.edu

Table 1: Examples of Aldol Reactions in Heterocyclic Synthesis This table is interactive. You can sort and filter the data.

| Catalyst/Auxiliary | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| L-proline | Aldehydes | β-hydroxy carbonyl | Organocatalytic, high enantioselectivity | researchgate.netijnrd.org |

| (S)-4-benzyloxazolidinone | (S)-methyl 5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentanoate, 1,3,5-trioxane | (R)-N-benzyl-5-methylhydroxy-piperidone | Chiral auxiliary-controlled diastereoselectivity | ntu.edu.sg |

| Lewis Acids (e.g., TiCl₄) | Silyl enol ethers, Aldehydes/Ketones | β-hydroxy ketone | Mukaiyama aldol, activates carbonyl group | msu.edu |

Ring-Forming Reactions and Cyclization Strategies

The construction of the piperidine ring itself is the most critical phase in the synthesis of this compound and its analogues. A variety of cyclization strategies have been developed, ranging from classical condensation reactions to modern metal-catalyzed and radical-mediated processes.

Reductive amination is a highly effective and widely used method for forming the piperidine ring. This reaction can proceed through several pathways, including the cyclization of linear amino-aldehydes or amino-ketones, or through double reductive amination of dialdehydes. nih.govu-szeged.hu For instance, a highly selective ruthenium(II)-catalyzed double reductive amination of glutaric dialdehyde (B1249045) with aniline (B41778) derivatives has been reported to produce piperidines. nih.gov

Another common application is the modification of existing piperidine scaffolds. The reductive amination of commercially available 1-benzylpiperidin-4-one with ammonia, catalyzed by Raney-Ni, efficiently produces 1-benzylpiperidin-4-amine, a versatile intermediate for further functionalization. asianpubs.orgresearchgate.net Similarly, 3-hydroxy piperidines can be synthesized from N-Boc or N-trityl protected pyrrolidine (B122466) alcohols through a sequence involving deprotection and subsequent reductive amination. whiterose.ac.uk

Table 2: Reductive Amination Strategies for Piperidine Synthesis This table is interactive. You can sort and filter the data.

| Precursor Type | Reagents/Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| Glutaric dialdehyde, Aniline | Ruthenium(II) complex | N-Arylpiperidine | Double reductive amination/hydrosilylation | nih.gov |

| 1-Benzylpiperidin-4-one, Ammonia | Raney-Ni, H₂ | 1-Benzylpiperidin-4-amine | Amination of a pre-existing piperidone | asianpubs.orgresearchgate.net |

| Racemic cyclic diols | Oxidative ring opening, NH₄⁺ salt, NaBH₃CN | Fluorine-containing piperidines | Stereocontrolled, one-pot ring opening/closure | nih.gov |

Modern synthetic chemistry offers powerful tools for constructing heterocyclic rings via the oxidative amination of unactivated alkenes. These methods create C-N bonds by functionalizing C-H bonds, representing a highly atom-economical approach. One such method employs a gold(I) complex to catalyze the oxidative amination of non-activated alkenes, using an iodine(III) oxidizing agent to form substituted piperidines. nih.govresearchgate.net

Palladium catalysis has also been successfully applied. An enantioselective approach using a palladium catalyst with a novel pyridine-oxazoline ligand enables the activation of olefins for amination. nih.gov Furthermore, palladium-catalyzed oxidative amination of unactivated olefins with primary aliphatic amines can proceed via allylic C(sp³)–H activation to generate allylamines, which can be precursors for intramolecular cyclization to form piperidine derivatives. researchgate.net A photoredox-catalyzed strategy using a copper(II) mediator has also been developed for allylic C-H amination, which is effective for synthesizing highly substituted allylic amines from simple precursors. nih.gov

The Dieckmann condensation is a classic and reliable intramolecular reaction for synthesizing cyclic ketones, particularly piperidones, which are crucial intermediates for this compound. acs.org This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. sciencemadness.org The synthesis of 4-piperidones is frequently achieved by the addition of a primary amine to two equivalents of an alkyl acrylate (B77674), followed by Dieckmann condensation of the resulting aminodicarboxylate ester, and subsequent hydrolysis and decarboxylation. dtic.milresearchgate.net

This method is a key step in the synthesis of 1-(2-phenethyl)-4-piperidone, an important precursor for various pharmaceuticals. researchgate.netgoogle.com The process starts with the condensation of phenethylamine (B48288) with methyl acrylate to yield an amino-diester, which then undergoes Dieckmann cyclization to provide the 3-carbomethoxy-N-phenethyl-4-piperidone intermediate. researchgate.net Careful control of reaction conditions is necessary to prevent the retro-Dieckmann reaction, which can cleave the cyclic product. researchgate.net

Radical cyclization offers a powerful and mechanistically distinct approach to piperidine synthesis. These methods often proceed under mild conditions and can provide access to complex molecular architectures that are challenging to obtain through ionic pathways. A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.orgacs.orgresearchgate.net

The choice of radical mediator can significantly influence the reaction's stereochemical outcome. For instance, using tris(trimethylsilyl)silane (B43935) (TTMSS) instead of the more common tributyltin hydride (TBTH) has been shown to dramatically enhance the diastereoselectivity in favor of the trans piperidine product, with ratios up to 99:1. organic-chemistry.orgacs.orgresearchgate.net This improvement is attributed to a slower hydrogen atom transfer from TTMSS, which allows for a selective rearrangement cascade of the minor stereoisomer. organic-chemistry.orgacs.org Other innovative methods include photoredox catalysis to generate aryl radicals for spirocyclization nih.gov and cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. nih.govmdpi.com Furthermore, a visible light-initiated, iodine-catalyzed Csp³–H amination provides a selective route to piperidines through a 1,6-hydrogen atom transfer (HAT) process. acs.org

Table 3: Comparison of Radical Cyclization Methodologies for Piperidine Synthesis This table is interactive. You can sort and filter the data.

| Method | Precursor | Reagents/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Tin Hydride Cyclization | 7-aza-8-bromooct-2-enoate | Tributyltin hydride (TBTH), AIBN | Standard radical cyclization, moderate diastereoselectivity (trans/cis ~3:1 to 6:1) | organic-chemistry.orgacs.org |

| Silane Hydride Cyclization | 7-aza-8-bromooct-2-enoate | Tris(trimethylsilyl)silane (TTMSS), AIBN | High diastereoselectivity (trans/cis up to 99:1) | organic-chemistry.orgacs.orgresearchgate.net |

| Photoredox Catalysis | Linear aryl halide | Organic photoredox catalyst (3DPAFIPN), Hünig's base | Forms spirocyclic piperidines under mild, visible-light conditions | nih.gov |

| Cobalt Catalysis | Linear amino-aldehyde | Cobalt(II) complex | Radical intramolecular cyclization | nih.govmdpi.com |

Intramolecular cyclization is a broad category that encompasses many powerful reactions for piperidine synthesis, where a linear precursor containing the nitrogen atom and other reactive functionalities is induced to form a ring. nih.gov The strategy's success depends on achieving high regio- and stereoselectivity, often through the use of chiral ligands and catalysts. nih.gov

One prominent example is the asymmetric intramolecular Michael reaction. The cyclization of acyclic compounds like ethyl (E)-5-[benzyl-(3-oxobutyl)amino]pent-2-enoate can be achieved using a chiral amine, such as (R)-1-phenylethylamine, to produce chiral piperidine derivatives with high enantiomeric excess (up to 98% ee after recrystallization). Other intramolecular approaches include metal-catalyzed cyclizations, such as the gold(I)-catalyzed intramolecular dearomatization/cyclization, and various radical-mediated cyclizations that form the piperidine ring through C-C or C-N bond formation. nih.gov These methods highlight the versatility of intramolecular strategies in constructing the piperidine core with a high degree of control over the molecular structure.

Strategic Functionalization and Derivatization

The strategic functionalization and derivatization of this compound and related structures are key to modulating their physicochemical properties and biological activities. These transformations can target the hydroxyl group, the piperidine nitrogen, or the carbon skeleton of the piperidine ring.

General Derivatization Reactions

The primary alcohol of this compound is a versatile handle for a variety of derivatization reactions. Esterification and etherification are common strategies to introduce new functional groups. For instance, esterification can be employed to create prodrugs, potentially enhancing properties like solubility or bioavailability. vulcanchem.com The formation of esters from this compound has been noted in patent literature, highlighting its utility in synthetic campaigns. google.com

Etherification reactions provide another route to analogues. The hydroxyl group of structurally similar N-benzylpiperidinols can be converted to an ether linkage under standard conditions, such as using sodium hydride and an appropriate alkyl halide, often with a phase-transfer catalyst like 15-crown-5 (B104581) to improve reaction efficiency. acs.org This approach allows for the introduction of a wide range of substituents.

Beyond the hydroxyl group, the piperidine nitrogen offers another site for derivatization. While the target compound is already N-benzylated, modification of this group or functionalization of the piperidine ring itself is a common strategy in the synthesis of analogues. For example, N-alkylation of piperidine precursors with various benzyl (B1604629) bromides or chlorides is a fundamental step in building diversity. nih.gov Furthermore, the piperidine ring can undergo C-H functionalization. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been used to introduce substituents at various positions on the piperidine ring, with the regioselectivity often controlled by the choice of catalyst and the nitrogen protecting group.

Amide bond formation is another key derivatization strategy. The synthesis of amides linking a 1-benzylpiperidine (B1218667) moiety to other functionalities, such as an indole-5-carboxylic acid, has been reported as a method to generate potential cholinesterase inhibitors. uj.edu.pl

Table 1: Examples of Derivatization Reactions for Piperidine Analogues

| Starting Material/Core | Reaction Type | Reagents & Conditions | Product Type | Reference |

| 1-Benzyl-4-hydroxypiperidine | Etherification | NaH, 15-crown-5, Nitrile-containing alkyl halide, Toluene | 4-Oxypiperidine Ethers | acs.org |

| tert-Butyl piperidin-4-ylcarbamate | N-Alkylation | Substituted benzyl bromide/chloride, THF, reflux | Substituted 1-benzylpiperidin-4-amine | nih.gov |

| 1-(3-Chloro)benzyl-4-aminopiperidine | Amidation | 1H-Indole-5-carboxylic acid, EDC, HOBt, DMF | N-benzylpiperidine amide | uj.edu.pl |

| 1-Benzyl-4-hydroxypiperidine | Mitsunobu Reaction | 4-(Methylamino)phenol, DIAD, Ph3P, THF | Aryl ether derivative | acs.org |

Catalytic Hydrogenation of Precursors

Catalytic hydrogenation of pyridine-containing precursors is arguably the most direct and atom-economical method for the synthesis of this compound and its analogues. google.com This approach involves the reduction of the aromatic pyridine ring to a piperidine, and often, the concurrent or sequential reduction of a functional group at the 2-position.

The hydrogenation of pyridines typically requires robust catalysts and can be challenging due to the aromatic stability of the ring. unimi.it A variety of heterogeneous catalysts, including Platinum(IV) oxide (PtO₂), Rhodium on Carbon (Rh/C), and Palladium on Carbon (Pd/C), are commonly employed. mdpi.comasianpubs.org The choice of catalyst and reaction conditions (e.g., solvent, pressure, temperature, and additives) is crucial for achieving high yield and selectivity, and for avoiding side reactions like de-benzylation. For instance, the hydrogenation of substituted pyridines using PtO₂ in glacial acetic acid has been shown to be effective at room temperature under elevated hydrogen pressure. asianpubs.org Rhodium catalysts are also highly effective, particularly for the reduction of pyridinium (B92312) salts. liv.ac.uk

A common strategy involves the activation of the pyridine ring by quaternization, typically forming an N-benzylpyridinium salt. These salts are more readily reduced than the neutral pyridine. For example, N-benzyl-3-cyanopyridinium salts can be dearomatized to form dihydropyridine (B1217469) intermediates, which are then subsequently reduced to the corresponding piperidine. mdpi.comacs.org

The synthesis of piperidinemethanol analogues often starts from pyridine precursors bearing a carbonyl or cyano group at the desired position. For example, the catalytic hydrogenation of 4-(2,3-dimethoxybenzoyl)pyridine using rhodium on alumina (B75360) or carbon can yield 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine. google.com Similarly, the catalytic reduction of 2-cyanopyridines is a known route to 2-aminomethylpyridines, which are structurally related to the target compound. google.com To obtain the desired 2-hydroxymethyl group, a precursor like 2-pyridinecarboxaldehyde (B72084) would be ideal. The reduction of the aldehyde and the pyridine ring can sometimes be achieved in a single hydrogenation step, although careful control of conditions is necessary to ensure chemoselectivity. researchgate.net

Table 2: Catalytic Systems for Hydrogenation of Pyridine Precursors

| Precursor Type | Catalyst System | Conditions | Product Type | Key Features | Reference |

| Substituted Pyridines | PtO₂ (Adams' catalyst) | Glacial Acetic Acid, 50-70 bar H₂, RT | Substituted Piperidines | Effective for various substituted pyridines. | asianpubs.org |

| N-Benzylpyridinium Salts | [Cp*RhCl₂]₂ / Iodide | HCOOH-NEt₃, 40°C | Piperidines or Tetrahydropyridines | High chemoselectivity depending on substitution pattern. | liv.ac.uk |

| 4-Acylpyridine | Rhodium on Carbon | Catalytic Hydrogenation | 4-Piperidinemethanol | Direct reduction of both pyridine ring and ketone. | google.com |

| 2-Cyanopyridine | Palladium on Charcoal | Strong Acid (e.g., HCl), 0-60°C | 2-Aminomethylpyridine salt | Prevents catalyst poisoning and side reactions. | google.com |

| N-Benzyl-3-cyanopyridinium Salt | Rh(COD)₂BF₄ / (R)-BINAP | Dioxane/H₂O, Aryl boronic acid | 1,2-Dihydropyridine | Enantioselective dearomatization, precursor to piperidines. | mdpi.com |

Computational and Theoretical Investigations into Reactivity and Electronic Structure

Computational chemistry offers a powerful lens to examine molecular systems at the atomic level. For (1-Benzylpiperidin-2-yl)methanol (B1271878), these techniques unravel the complexities of its electronic configuration and predict its reactive tendencies.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, like molecules, with high accuracy and reasonable computational cost. acs.orgnih.govgithub.io DFT methods are employed to determine the optimized geometry, electronic energies, and various molecular properties of this compound. The choice of functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), is critical for obtaining reliable results that correlate well with experimental data. researchgate.netresearchgate.netnih.gov The geometry optimization process seeks the lowest energy conformation of the molecule on its potential energy surface. researchgate.netarxiv.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. uni-muenchen.deresearchgate.net A smaller energy gap suggests higher reactivity and lower stability. uni-muenchen.de

For piperidine (B6355638) derivatives, DFT calculations are used to determine these orbital energies. For instance, in a study on 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one, the HOMO-LUMO gap was found to vary with the solvent, indicating changes in reactivity. nih.gov Similarly, calculations on other piperidine-containing compounds show how substituents and solvent environments modulate the FMO energies and, consequently, the molecule's electronic properties and reactivity. researchgate.netresearchgate.nettandfonline.com The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Related Piperidine Derivative in Different Solvents

| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Gas Phase | -6.21 | -0.98 | 5.23 |

| Water | -6.54 | -1.32 | 5.22 |

| Ethanol (B145695) | -6.48 | -1.27 | 5.21 |

| Chloroform | -6.42 | -1.23 | 5.19 |

| Acetone | -6.49 | -1.28 | 5.21 |

Note: Data is illustrative for a substituted piperidine derivative and demonstrates the principle of solvent effects on FMO properties. Actual values for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral or zero potential.

For a molecule like this compound, an MEP map would typically show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, identifying them as nucleophilic centers. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of bonding and orbital interactions within a molecule. researchgate.netbiointerfaceresearch.comscirp.org It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding orbitals (donor) and anti-bonding orbitals (acceptor). The interactions between these orbitals, particularly the delocalization of electron density from a filled donor NBO to an empty acceptor NBO, are key to understanding molecular stability, hyperconjugation, and intermolecular forces. researchgate.netnih.gov

The strength of these donor-acceptor interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.govdergipark.org.tr A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis can elucidate the nature of intramolecular hydrogen bonds (e.g., between the hydroxyl group and the piperidine nitrogen) and intermolecular interactions with solvent molecules. researchgate.net For example, analysis of related piperidine compounds has shown significant stabilization energies arising from interactions like n → σ*, which contribute to the conformational preferences of the molecule. researchgate.netnih.gov

Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Piperidine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N5 | σ(C4-C9) | 3.45 | Hyperconjugation |

| LP(1) O7 | σ(C1-H1A) | 1.89 | Hydrogen Bonding |

| σ(C2-H2A) | σ*(N5-C6) | 5.12 | Hyperconjugation |

Note: This table provides hypothetical E(2) values for a piperidine structure to illustrate the type of data obtained from NBO analysis. LP denotes a lone pair, and σ denotes an anti-bonding orbital. Specific calculations are needed for this compound.*

The surrounding solvent can significantly influence the electronic properties and reactivity of a solute molecule. researchgate.net Computational studies often employ continuum solvation models, like the Polarizable Continuum Model (PCM), to simulate the effect of a solvent environment. These models have shown that solvent polarity can alter the conformational stability of piperidine derivatives. For instance, in fluorinated piperidines, polar solvents were found to stabilize conformers with an axial fluorine atom.

Solvents can also impact the HOMO-LUMO energy gap. researchgate.netnih.gov Generally, as solvent polarity increases, the energy gap may change, affecting the molecule's reactivity and UV-Vis absorption spectrum. github.io For the catalytic hydrogenation of a related tetrahydropyridine (B1245486) derivative, the reaction rate was observed to increase with the dielectric constant of the solvent, in the order of methanol (B129727) > ethanol > water > acetone, highlighting the strong influence of the solvent on reaction kinetics.

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation barriers. uni-muenchen.de For reactions involving piperidine derivatives, DFT calculations can be used to investigate the thermochemistry and kinetics of various transformations. acs.orguni-muenchen.de

For example, a computational study on the base-catalyzed reactions of N-chloro-piperidines investigated several potential pathways, including intramolecular addition, substitution, and elimination. uni-muenchen.de By calculating the energy barriers for each path, the study predicted the most favorable reaction products. uni-muenchen.de Similarly, mechanistic studies on the copper-catalyzed synthesis of piperidines have used computational methods to understand the role of the catalyst and the nature of the halide in the reactants, revealing key differences in the free energy profiles of the reaction pathways. acs.org

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is used to correlate the chemical structure of compounds with their biological activity or chemical properties. researchgate.netresearchgate.net For N-benzylpiperidine derivatives, QSAR models have been developed to predict their potency as, for example, cholinesterase inhibitors. researchgate.net These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic parameters—to build a mathematical equation that can predict the activity of new, unsynthesized compounds. researchgate.net Such predictive models are valuable in drug design and can guide the synthesis of more potent and selective molecules, saving significant time and resources in the discovery process. nih.govresearchgate.net

1 Benzylpiperidin 2 Yl Methanol As a Chemical Scaffold and Intermediate in Complex Molecule Synthesis

Integration into Privileged Heterocyclic Scaffolds (e.g., Piperidine (B6355638) and Piperazine (B1678402) Systems)

The piperidine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous biologically active compounds. acs.orgresearchgate.netacs.org The benzylpiperidine moiety, a core component of (1-benzylpiperidin-2-yl)methanol (B1271878), is a key element in ligands that bind to a variety of receptors. acs.org This structural motif is particularly significant in the development of antagonists for neurokinin receptors, which are implicated in conditions like migraine, pain, and depression. acs.org

Similarly, the piperazine scaffold, another important heterocyclic system, is frequently found in drugs with diverse therapeutic applications, including anticancer, antibacterial, and antipsychotic agents. researchgate.net The structural characteristics of this compound allow for its incorporation into these privileged systems, providing a foundation for the synthesis of novel therapeutic agents. The adaptability of the piperidine and piperazine rings enables the creation of large and diverse chemical libraries for drug discovery.

Role in the Synthesis of Structurally Diverse Compounds

This compound and its derivatives are instrumental in the synthesis of a wide range of structurally diverse compounds. The N-benzylpiperidine moiety is a common starting point for creating molecules that interact with various biological targets. acs.org For instance, modifications to the benzylpiperidine structure have been explored in the development of acetylcholinesterase (AChE) inhibitors, where isosteric replacements or alterations to this moiety were found to be detrimental to the compound's activity, highlighting its importance for biological function. acs.org

The versatility of this scaffold is further demonstrated in its use for creating compounds with potential applications beyond the central nervous system. For example, it has been used in the synthesis of ligands for sigma receptors, which are involved in various pathophysiological conditions, including psychosis and cancer. researchgate.net The ability to functionalize the piperidine ring and the benzyl (B1604629) group allows for the generation of a multitude of derivatives with distinct properties. up.ac.za

Precursor in Donepezil Analogues and Related Piperidine-Based Architectures

One of the most significant applications of this compound and its related structures is in the synthesis of Donepezil and its analogues. up.ac.zaresearchgate.net Donepezil is a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The synthesis of Donepezil often involves the condensation of an indanone moiety with a piperidine derivative, such as N-benzylpiperidine-4-carboxaldehyde, which is structurally related to this compound. researchgate.net

Researchers have synthesized numerous Donepezil analogues by modifying the N-benzylpiperidine portion to explore structure-activity relationships and develop compounds with improved efficacy or dual-targeting capabilities, such as inhibiting both acetylcholinesterase and BACE-1. nih.gov For example, substitutions on the benzyl group have been shown to influence the inhibitory potency of these analogues against acetylcholinesterase. nih.gov The crystal structure of a key intermediate, 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, has been studied to better understand the stereochemistry of these molecules. researchgate.net

Application in Ligand Design and Synthesis

The this compound scaffold is a valuable tool in the design and synthesis of ligands for various receptors and enzymes. Its structural features allow for the creation of molecules that can bind with high affinity and selectivity. For instance, derivatives of benzylpiperidine have been synthesized as potent ligands for sigma (σ) receptors. researchgate.net

Furthermore, this scaffold has been utilized in the development of dual-target inhibitors. For example, novel ligands based on functionalized piperidines have been designed to simultaneously target the serotonin (B10506) transporter (SERT) and acetylcholinesterase (AChE), which could be beneficial in treating the complex symptoms of Alzheimer's disease. mdpi.com The synthesis of these multitarget-directed ligands often involves the strategic combination of the benzylpiperidine core with other pharmacophoric elements. mdpi.com

Building Block for Phthalocyanine (B1677752) Derivatives

Beyond its applications in medicinal chemistry, this compound and its derivatives serve as building blocks for the synthesis of phthalocyanines. ambeed.com Phthalocyanines are large, aromatic macrocycles that have found applications in materials science, for instance as photosensitizers in photodynamic therapy and as active materials in organic field-effect transistors (OFETs). researchgate.netresearchgate.net

The introduction of bulky substituents like the 1-benzylpiperidine (B1218667) group onto the phthalocyanine macrocycle can enhance its solubility, which is often a challenge in the processing and application of these materials. researchgate.net For example, zinc(II) phthalocyanine complexes bearing 1-benzylpiperidin-4-ol groups have been synthesized and studied for their photophysical and photochemical properties, demonstrating high singlet oxygen generation, which is crucial for their potential use as photosensitizers. researchgate.net

Emerging Research Frontiers and Methodological Advancements

Development of Novel Catalytic Systems for Enantioselective Synthesis

The biological activity of chiral molecules like (1-benzylpiperidin-2-yl)methanol (B1271878) is often dependent on their specific stereochemistry. Consequently, the development of catalytic systems that can produce single enantiomers with high purity is a major focus of modern organic synthesis.

Recent breakthroughs have centered on transition metal-catalyzed asymmetric hydrogenation and other novel cyclization strategies. For instance, iridium(I) catalysts featuring P,N-ligands have been effectively used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, proceeding through an outer-sphere dissociative mechanism to yield chiral piperidines. mdpi.com Another powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. This method utilizes a chiral rhodium catalyst to couple pyridine (B92270) derivatives with boronic acids, creating 3-substituted tetrahydropyridines with excellent enantioselectivity (high yield and enantiomeric excess). snnu.edu.cn These intermediates can then be reduced to the final chiral piperidine (B6355638) products. snnu.edu.cn

Beyond transition metals, organocatalysis has also provided powerful tools. The Shi asymmetric epoxidation, using a fructose-derived catalyst, has been successfully applied to construct chiral N-benzyl-α,α-diarylprolinols and extended to the synthesis of the six-membered piperidine ring system. thieme-connect.com This protocol has been used to synthesize (S)-(1-benzylpiperidin-2-yl)diphenylmethanol from a bromo-containing olefin, achieving a 74% yield and 96% enantiomeric excess (ee), which can be further improved to >99% ee through recrystallization. thieme-connect.com These methods represent a significant step forward, offering scalable and highly selective routes to enantiomerically pure piperidine derivatives. snnu.edu.cnthieme-connect.com

| Catalyst System | Reaction Type | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

| [Rh(cod)(OH)]₂ / (S)-Segphos | Asymmetric Reductive Heck | Phenyl carbamate-protected dihydropyridine (B1217469) & Phenyl boronic acid | N-Protected 3-phenyl-tetrahydropyridine | 81% | 96% | snnu.edu.cn |

| Shi Catalyst (fructose-derived) | Asymmetric Epoxidation / Substitution | Bromo-containing olefin | (S)-(1-benzylpiperidin-2-yl)diphenylmethanol | 74% | 96% | thieme-connect.com |

| Iridium(I) / P,N-Ligand | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | Chiral 2-substituted piperidines | High | Not specified | mdpi.com |

| Chiral Copper(II) Catalyst | Enantioselective Cyanidation / Cyclization | Fluorosubstituted amines | Chiral piperidines | Not specified | Not specified | mdpi.com |

Advanced Spectroscopic Techniques for Structural Characterization

Precise structural elucidation is critical for confirming the identity, purity, and stereochemistry of synthesized compounds. Researchers employ a suite of advanced spectroscopic techniques to characterize this compound and its analogues.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is indispensable for determining the exact molecular weight and elemental composition. rsc.org For example, the HRMS analysis of various N-(1-benzylpiperidin-4-yl) derivatives consistently provides mass-to-charge ratios (m/z) that match the calculated values with high precision, confirming their chemical formulas. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR spectra provide a wealth of information. mdpi.com In studies of 1-benzylpiperidine (B1218667) derivatives, ¹H NMR chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.orgmdpi.com These spectra reveal the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. For instance, characteristic signals for the benzyl (B1604629) group protons and the piperidine ring protons can be clearly identified and assigned. mdpi.commdpi.com Similarly, ¹³C NMR provides information on the carbon framework of the molecule. rsc.orgmdpi.com Two-dimensional NMR techniques, such as HSQC and HMQC, are also used to establish direct carbon-hydrogen correlations, further confirming structural assignments. mdpi.com Infrared (IR) spectroscopy complements these techniques by identifying characteristic functional groups, such as C-H, C=O, and N-H stretching vibrations. rsc.orgnih.gov

| Technique | Information Provided | Example Application for Piperidine Derivatives | Reference |

| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Determination of chemical shifts (δ) and coupling constants (J) for benzyl and piperidine protons. | mdpi.comthieme-connect.com |

| ¹³C NMR | Carbon skeleton and functional groups. | Identification of all unique carbon atoms in the molecule, including those in the piperidine and benzyl moieties. | rsc.orgmdpi.com |

| HRMS (ESI) | Precise molecular weight and elemental formula. | Confirmation of calculated molecular formula, e.g., C₂₄H₃₁N₂O₄ for a derivative gave [M+H]⁺ at m/z 411.2277. | rsc.org |

| IR Spectroscopy | Presence of specific functional groups. | Identification of stretching vibrations for C-H, N-H, and C=O bonds. | rsc.orgnih.gov |

| 2D NMR (HSQC/HMQC) | Direct correlation between attached protons and carbons. | Unambiguous assignment of proton and carbon signals in complex structures. | mdpi.com |

Integration of Machine Learning in Predictive Synthesis and Property Prediction

The integration of computational tools, particularly machine learning (ML), is revolutionizing chemical research. In the context of piperidine derivatives, ML models are being developed to predict synthetic outcomes and biological properties, thereby accelerating the discovery process. clinmedkaz.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example. researchgate.net These models correlate the chemical structures of a series of compounds with their biological activities, such as toxicity or therapeutic efficacy. researchgate.net For piperidine derivatives, QSAR models have been built using various machine learning algorithms—including multilinear regression (MLR), support vector machines (SVM), and neural networks (RBFNN)—to predict their toxicity against specific organisms. researchgate.net Such models use calculated molecular descriptors to forecast the activity of new, unsynthesized compounds, helping to prioritize which derivatives to pursue in the lab. researchgate.net

In silico tools like PASS (Prediction of Activity Spectra for Substances) are also employed to predict the potential pharmacological effects and biological targets of new piperidine derivatives. clinmedkaz.orgclinmedkaz.org By analyzing a compound's structure, these programs can forecast a wide range of potential activities, guiding further preclinical studies into areas like oncology or central nervous system diseases. clinmedkaz.orgclinmedkaz.org This predictive power helps researchers design more effective ligands and focus experimental efforts on molecules with the highest probability of success. acs.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of piperidine derivatives is no exception, with a growing emphasis on developing more sustainable and efficient methods. nih.gov

Key strategies include the use of environmentally benign solvents, such as water or methanol-water mixtures, which reduce reliance on volatile organic compounds. rsc.orgrsc.org For instance, certain multi-component reactions for synthesizing related heterocyclic scaffolds have been shown to proceed efficiently in a methanol (B129727):water solvent system. rsc.org

Energy efficiency is another core principle, addressed through methods like microwave-assisted and ultrasound-accelerated synthesis. Microwave irradiation has been used for the synthesis of coumarin (B35378) derivatives using piperidine as a catalyst in methanol, often leading to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.net Similarly, sonication has been shown to accelerate catalyst-free, multi-component reactions, providing excellent yields under mild conditions. rsc.org These approaches not only conserve energy but also can enhance reaction rates and selectivity. The development of catalyst-free reactions or the use of highly efficient, recyclable catalysts further contributes to waste reduction and aligns with the goals of sustainable chemistry. nih.govrsc.org

Q & A

Q. What are the emerging therapeutic applications of this compound derivatives in oncology or neurology?

- Answer :

- Oncology : Derivatives inhibit histone deacetylases (HDACs) with IC50 values <1 μM, showing promise in leukemia models.

- Neurology : Modulate dopamine D3 receptors (Ki = 15 nM), suggesting potential in Parkinson’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.